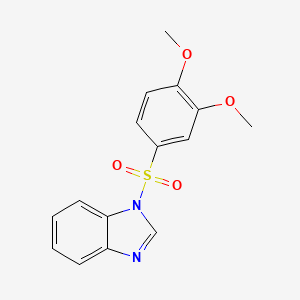

1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-20-14-8-7-11(9-15(14)21-2)22(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENZCNGDKHCLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzoimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted benzoimidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Key Properties

- Molecular Formula: C15H17N3O3S

- Molecular Weight: 317.38 g/mol

- IUPAC Name: 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole

Biological Activities

The biological evaluation of this compound has revealed several promising activities:

Antiviral Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit antiviral properties against various viruses. For instance, certain derivatives have shown efficacy against enteroviruses and herpes simplex virus (HSV) with IC50 values indicating significant inhibition . The sulfonyl group in this compound may enhance its interaction with viral proteins, potentially leading to effective antiviral agents.

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation in various lines such as A-549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

Studies have suggested that benzimidazole derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, compounds derived from benzimidazoles have shown significant COX-2 inhibition, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for therapeutic applications in several areas:

Pharmaceutical Development

The compound can serve as a lead structure for designing new drugs targeting viral infections and cancer. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for further development into therapeutic agents.

Research Applications

In addition to its medicinal applications, this compound can be utilized in chemical biology research to study enzyme interactions and signaling pathways due to its unique structural features.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Xue et al. (2011) | Antiviral Activity | Identified potent inhibition against Coxsackie virus with IC50 values < 2 μg/ml. |

| Dittmer et al. (2017) | Antiviral Activity | Showed effectiveness against cytomegalovirus by preventing viral DNA cleavage. |

| Kharitonova et al. (2016) | Anticancer Activity | Reported significant cytotoxic effects on cancer cell lines with IC50 values indicating strong activity. |

| Prajapat and Talesara (2016) | Anti-inflammatory Effects | Compounds exhibited notable inhibition of COX-2 with IC50 values < 0.05 µM. |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate the expression of tissue inhibitors of metalloproteinase 3 (TIMP3), which inhibits matrix metalloproteinases (MMPs) involved in tumor growth and metastasis . This upregulation leads to the inhibition of tumor cell invasion, migration, and angiogenesis, thereby exerting its anti-tumor effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Properties

Key Observations :

Antifungal and Antimicrobial Activity :

Central Nervous System (CNS) Targets :

- Etonitazepyne, a benzimidazole-derived opioid , highlights structural versatility for CNS targets. However, the target compound’s dimethoxy-sulfonyl group may steer activity toward peripheral targets (e.g., anti-inflammatory or antihistamine applications) .

Toxicological and Pharmacokinetic Considerations

- Ionic vs. Non-Ionic Derivatives: Sulfonic acid derivatives (e.g., compound 3 ) exhibit high solubility but poor blood-brain barrier penetration, whereas the target compound’s lipophilicity may improve tissue distribution .

Biological Activity

1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core substituted with a sulfonyl group and methoxy groups. This structural configuration is significant for its biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Antibacterial Activity

Research indicates that compounds with benzimidazole structures exhibit notable antibacterial properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit bacterial growth by targeting specific enzymes involved in DNA replication, such as topoisomerases. A study highlighted the effectiveness of a related bis-benzimidazole compound against Escherichia coli topoisomerase I, showing selective inhibition without toxicity to human cells at therapeutic concentrations .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µM) | Target Organism | Reference |

|---|---|---|---|

| This compound | TBD | E. coli | |

| 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | 8 | E. coli |

Enzyme Inhibition

The compound's mechanism of action includes the inhibition of key enzymes involved in metabolic pathways. Studies on related benzimidazole derivatives have shown that they can act as competitive inhibitors for enzymes such as alpha-glucosidase and topoisomerases . The sulfonyl group enhances binding affinity to these targets.

Table 2: Enzyme Inhibition Activities

| Enzyme Target | Compound Name | IC50 (µM) | Reference |

|---|---|---|---|

| Alpha-glucosidase | Various Sulfonamide Derivatives | 32.37 | |

| Topoisomerase I | 2-(3,4-dimethoxyphenyl) bis-benzimidazole | TBD |

Study on Antimicrobial Efficacy

A systematic investigation into the antimicrobial efficacy of benzimidazole derivatives revealed that compounds like this compound could significantly reduce bacterial viability at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined against various clinical strains of E. coli, demonstrating the compound's potential as an effective antibacterial agent .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity showed that while some derivatives exhibited antibacterial activity, they remained non-toxic to mammalian cells at therapeutic doses. This selectivity is crucial for developing safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Dimethoxy-benzenesulfonyl)-1H-benzoimidazole, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 3,4-dimethoxybenzenesulfonyl chloride and imidazole in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key optimization steps include:

- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride.

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Monitoring reaction progress with TLC or HPLC to ensure complete conversion .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and sulfonyl group attachment.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- IR spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.

- X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Q. What are the primary physicochemical properties influencing its solubility and stability in experimental settings?

- Solubility : Limited in polar solvents (water) due to the hydrophobic benzimidazole core; soluble in DMSO or DMF.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions (pH <3 or >10) due to the sulfonyl group. Store at –20°C in anhydrous environments to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of sulfonylation in analogous benzimidazole derivatives?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor sulfonylation at the imidazole N1 position due to enhanced nucleophilicity.

- Temperature : Lower temperatures (0–5°C) minimize side reactions like sulfonate ester formation.

- Base strength : Stronger bases (e.g., NaH) may deprotonate the benzimidazole, altering reactivity .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Docking studies : Tools like AutoDock Vina model interactions between the sulfonyl group and nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites.

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or charge distribution affecting binding .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be resolved in structure-activity relationship (SAR) studies?

- Systematic substituent variation : Compare derivatives with modified methoxy groups or sulfonyl substituents to isolate key pharmacophores.

- Assay standardization : Control variables like cell line viability, incubation time, and solvent/DMSO concentration to minimize experimental noise .

Q. What advanced spectroscopic techniques elucidate reaction intermediates during hydrolysis or oxidation?

- LC-MS/MS : Tracks transient intermediates (e.g., sulfonic acid derivatives) in real-time during hydrolysis.

- EPR spectroscopy : Identifies radical species formed during oxidation with KMnO₄ or CrO₃ .

Q. How does the compound’s electronic structure influence its electrochemical behavior in material science applications?

- Cyclic voltammetry : Reveals redox peaks corresponding to sulfonyl group reduction (–1.2 V vs. Ag/AgCl) and benzimidazole oxidation (+1.5 V).

- Conductivity studies : Doping with iodine enhances charge transport in polymer composites due to π-π stacking interactions .

Methodological Guidance

Q. What strategies mitigate competing side reactions (e.g., dimerization) during large-scale synthesis?

Q. How are toxicity and off-target effects assessed in preclinical studies?

- In vitro assays : CYP450 inhibition screening to evaluate metabolic interference.

- In vivo models : Zebrafish embryos or murine hepatocytes assess acute toxicity (LD₅₀) and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.